2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-nitrobenzamide
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Overview
Description
2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-5-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsCommon reagents used in these reactions include nitric acid, sulfuric acid, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzamides .
Scientific Research Applications
2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Shares the thiadiazole ring and chlorine atom but lacks the nitro and benzamide groups.
2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a methoxymethyl group instead of an ethyl group.
Uniqueness
What sets 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-5-nitrobenzamide apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H14ClN5O4S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-chloro-N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C18H14ClN5O4S/c1-2-15-22-23-18(29-15)21-16(25)11-5-3-4-6-14(11)20-17(26)12-9-10(24(27)28)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,26)(H,21,23,25) |
InChI Key |
KSGTZYIASLAFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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